molecular formula C7H3BrClFO B1380922 4-Bromo-2-chloro-6-fluorobenzaldehyde CAS No. 929621-33-0

4-Bromo-2-chloro-6-fluorobenzaldehyde

Cat. No.: B1380922
CAS No.: 929621-33-0
M. Wt: 237.45 g/mol
InChI Key: SEDZRCPUNFGODD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core, making it a halogenated aromatic aldehyde. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the sequential halogenation of benzaldehyde using bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions in continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Sodium borohydride in methanol or ethanol is frequently employed for reduction reactions.

Major Products:

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the halogens.

    Oxidation: 4-Bromo-2-chloro-6-fluorobenzoic acid.

    Reduction: 4-Bromo-2-chloro-6-fluorobenzyl alcohol.

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-6-fluorobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. The presence of multiple halogens enhances its reactivity and specificity towards certain molecular targets, facilitating the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

  • 4-Bromo-2-chlorobenzaldehyde
  • 4-Chloro-2-fluorobenzaldehyde
  • 4-Bromo-6-fluorobenzaldehyde

Comparison: 4-Bromo-2-chloro-6-fluorobenzaldehyde is unique due to the presence of three different halogens, which imparts distinct electronic and steric properties compared to its analogs. This unique combination of substituents can influence its reactivity, making it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

4-bromo-2-chloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZRCPUNFGODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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